molecular formula C10H9F3N2O B3039918 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 14088-95-0

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one

Cat. No.: B3039918
CAS No.: 14088-95-0
M. Wt: 230.19 g/mol
InChI Key: UETRQBHZYSRHHM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidin-2-one moiety

Biochemical Analysis

Biochemical Properties

It is known that this compound can act as a potent nitric oxide synthase inhibitor . Nitric oxide synthase is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Cellular Effects

The cellular effects of 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one are also not fully elucidated. Due to its role as a nitric oxide synthase inhibitor, it can potentially influence various cellular processes. Nitric oxide is involved in a variety of cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a nitric oxide synthase inhibitor, it likely exerts its effects by binding to the active site of the enzyme, thereby preventing the production of nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the imidazolidin-2-one moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazolidin-2-one moiety provides a versatile platform for further functionalization .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETRQBHZYSRHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242801
Record name 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-95-0
Record name 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using analogous reagents and reaction conditions as described in Example 1 above, 1-(2-chloro-ethyl)-3-(3-trifluoromethyl-phenyl)-urea (I-36a: 3.2 g, 12.02 mmol) was reacted with sodium hydride (870 mg, 18.03 mmol) in dry THF (35 mL to give 2.9 g of product (95%)
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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